molecular formula C14H11ClN2O4 B5698602 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5698602
M. Wt: 306.70 g/mol
InChI Key: YWUQPKZBIOCLSK-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes a chlorinated benzamide core and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2-methyl-5-nitroaniline.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methyl-5-nitroaniline to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-keto-N-(2-methyl-5-nitrophenyl)benzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N-(2-methyl-5-aminophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.

    Chemical Biology: It can be used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl and amide groups can form hydrogen bonds with target proteins, affecting their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxy-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.

    5-chloro-2-hydroxy-N-(2-methyl-5-aminophenyl)benzamide: Similar structure but with an amine group instead of a nitro group.

    5-chloro-2-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a hydroxyl group, a nitro group, and a chlorinated benzamide core provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-8-2-4-10(17(20)21)7-12(8)16-14(19)11-6-9(15)3-5-13(11)18/h2-7,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUQPKZBIOCLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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